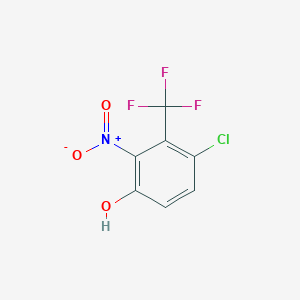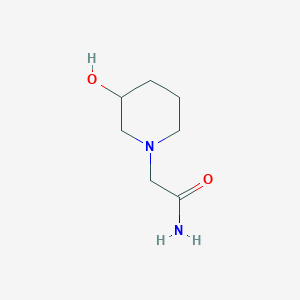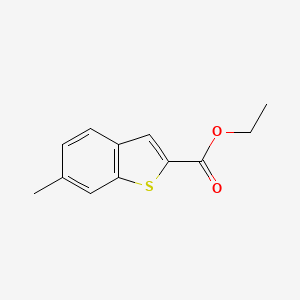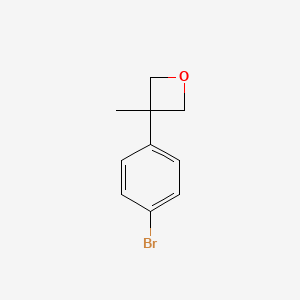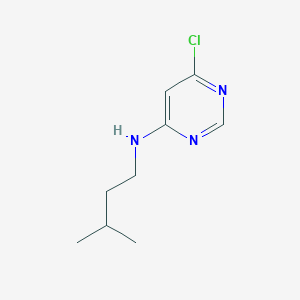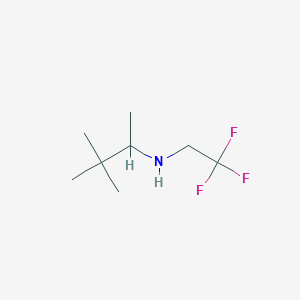
(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine
Übersicht
Beschreibung
“(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine” is a chemical compound with the molecular formula C8H16F3N . It is also known as GNE-493. The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14F3N/c1-5(2)6(3)11-4-7(8,9)10/h5-6,11H,4H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.21 g/mol. It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Amide Synthesis Enhancement
B(OCH2CF3)3, derived from B2O3 and 2,2,2-trifluoroethanol, is notable for its effectiveness in the direct synthesis of amides from carboxylic acids and a broad spectrum of amines. The process is enhanced by the low racemization in the amidation of N-protected amino acids and the ability to use this reagent for the efficient formylation of various amines through transamidation of dimethylformamide (Lanigan, Starkov, & Sheppard, 2013).
Trifluoromethylated Amine Synthesis
The compound 1,1-bis(dimethylamino)-2,2,2-trifluoroethane, when catalyzed by Lewis acids like ZnI2, generates a carbocation that engages in valuable electrophilic reactions with alkynes, electron-rich alkenes, and TMS cyanide, yielding products like trifluoromethylated alkynylamines, homoallylic amines, α,β-unsaturated ketones, and cyanoamines in considerable yields (Xu & Dolbier, 2000).
Polymer Research
A novel trifluoromethyl-substituted bis(ether amine) monomer, synthesized from 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane, led to the creation of organosoluble, low-colored fluorinated polyimides. These polyimides, characterized by high solubility, thermal stability, and low dielectric constants, present significant potential in various industrial applications due to their specialized properties (Chung, Tuan-Wen Tzu, & Hsiao, 2006).
Catalysis and Reaction Mechanisms
Enantioselective Olefin Epoxidation
Homologous biphenyl and binaphthyl tertiary azepines and quaternary iminium salts, derived from (S)- and (R)-3,3-dimethylbutan-2-amine, demonstrated effectiveness as catalysts in the enantioselective epoxidation of unfunctionalized olefins, showcasing their potential in producing optically active compounds (Vachon, Lauper, Ditrich, & Lacour, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(2,2,2-trifluoroethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3N/c1-6(7(2,3)4)12-5-8(9,10)11/h6,12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWDPNCQMYFXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



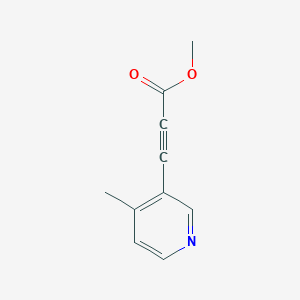
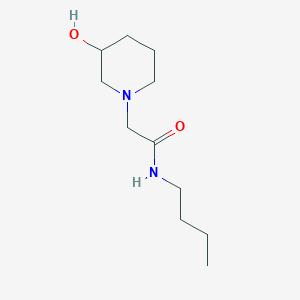
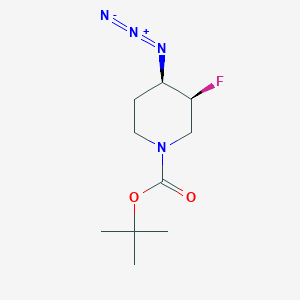
![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)
